APN Inhibition: Potency Advantage over Bestatin
In a direct enzymatic assay using porcine kidney microsomes, 1-(2-nitrobenzoyl)azepane inhibited aminopeptidase N (APN) with an IC₅₀ of 30 nM [1]. This represents a 563-fold improvement in potency over the widely used APN reference inhibitor bestatin, which exhibits an IC₅₀ of 16.9 µM (16,900 nM) in comparable APN inhibition assays [2]. This marked potency differential underscores the compound's value for APN-targeted chemical probe development.
| Evidence Dimension | Aminopeptidase N (APN) inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 30 nM |
| Comparator Or Baseline | Bestatin: 16.9 µM (16,900 nM) |
| Quantified Difference | 563-fold lower IC₅₀ (higher potency) |
| Conditions | Porcine kidney microsomes; preincubation 5 min; L-leu-p-nitroanilide substrate; 30 min incubation; plate reader analysis [1]. Bestatin assay conditions: APN inhibition assay as described in vendor literature [2]. |
Why This Matters
A 563-fold potency advantage reduces the required compound concentration for in vitro APN inhibition studies, minimizing off-target effects and enabling more precise target validation in cancer cell models.
- [1] BindingDB. BDBM50144931 CHEMBL3764432. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50144931 (accessed 2026). View Source
- [2] Bertin Bioreagent. Bestatin (Cat N°: 21217). https://www.bertin-bioreagent.com/pr120-21217/bestatin-58970-76-6 (accessed 2026). View Source
